molecular formula C5H8N4O B1441952 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 914654-93-6

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B1441952
CAS No.: 914654-93-6
M. Wt: 140.14 g/mol
InChI Key: SWOTWEKUILBXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is part of the triazolopyrazine family, known for its potential therapeutic applications, particularly in the development of pharmaceuticals .

Scientific Research Applications

5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one has a wide range of scientific research applications:

Safety and Hazards

There is a potential risk of contamination with N-nitrosamines during the manufacturing process of Sitagliptin, which uses this compound as a precursor . N-nitrosamines are genotoxic impurities, and their presence in pharmaceutical products is strictly regulated .

Future Directions

The future directions for this compound largely depend on its use in the synthesis of pharmaceuticals. For instance, the optimization of the manufacturing process of Sitagliptin to decrease the content of N-nitroso-triazolopyrazine (a potential contaminant) in the final drug product is a current area of research .

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism . The compound’s interaction with DPP-4 inhibits the enzyme’s activity, leading to increased levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels . Additionally, 5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one has been found to interact with other proteins and biomolecules, influencing various metabolic pathways .

Cellular Effects

The effects of 5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in glucose metabolism and insulin signaling . The compound modulates gene expression related to these pathways, leading to improved glucose uptake and utilization by cells . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting overall cellular energy homeostasis .

Molecular Mechanism

At the molecular level, 5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one exerts its effects through specific binding interactions with target enzymes and proteins. The compound binds to the active site of DPP-4, inhibiting its enzymatic activity . This inhibition prevents the degradation of incretin hormones, leading to enhanced insulin secretion and glucose regulation . Additionally, the compound may interact with other molecular targets, influencing various signaling pathways and gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated sustained effects on glucose metabolism and insulin signaling, with no significant adverse effects reported .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one vary with dosage. At lower doses, the compound effectively enhances insulin secretion and improves glucose regulation without causing toxicity . At higher doses, some adverse effects, such as mild gastrointestinal disturbances, have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one is involved in several metabolic pathways, primarily those related to glucose metabolism. The compound interacts with enzymes such as DPP-4, influencing the levels of incretin hormones and thereby modulating insulin secretion and glucose homeostasis . Additionally, it may affect other metabolic pathways by altering the activity of key enzymes and influencing metabolite levels .

Transport and Distribution

Within cells and tissues, 5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution within tissues is influenced by factors such as tissue permeability and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of 5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate subcellular sites to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves multiple steps starting from commercially available reagents. One common method involves the following steps :

    Hydrazine Substitution: 2-chloropyrazine is reacted with hydrazine hydrate in ethanol at around 58°C.

    Trifluoroacetyl Group Induction: The intermediate product is then treated with trifluoroacetic anhydride in the presence of chlorobenzene.

    Cyclization and Pyrazine Ring Reduction: The mixture undergoes cyclization and reduction to form the triazolopyrazine ring.

Industrial Production Methods

For industrial production, the synthesis route is optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine
  • 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine

Uniqueness

5,6,7,8-Tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one is unique due to its specific structural features and its ability to act as a versatile building block in medicinal chemistry. Its triazolopyrazine core provides a scaffold for the development of various bioactive compounds .

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c10-5-8-7-4-3-6-1-2-9(4)5/h6H,1-3H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOTWEKUILBXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NNC2=O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Reactant of Route 2
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Reactant of Route 3
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Reactant of Route 4
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Reactant of Route 5
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Reactant of Route 6
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.